
Dimethylaminodiphenylmethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylaminodiphenylmethylsilane is an organosilicon compound with the molecular formula C15H19NSi. It is known for its unique chemical properties and versatility in various applications. This compound is often used as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethylaminodiphenylmethylsilane can be synthesized through several methods. One common approach involves the reaction of dimethylaminomethylchlorosilane with diphenylmagnesium. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The final product is typically purified through distillation or recrystallization techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethylaminodiphenylmethylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silanes with different substituents.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Various substituted silanes.
Substitution: Compounds with different functional groups replacing the dimethylamino group
Wissenschaftliche Forschungsanwendungen
Dimethylaminodiphenylmethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids.
Biology: Utilized in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Applied in the production of specialty chemicals, coatings, and adhesives
Wirkmechanismus
The mechanism of action of dimethylaminodiphenylmethylsilane involves its ability to form stable bonds with reactive hydrogens in various functional groups. This stability is due to the strong affinity of silicon for oxygen and other electronegative elements. The compound can be introduced in high yield and removed under selective conditions, making it an effective protecting group. The molecular targets and pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
- Phenyldimethylsilane
- Diphenylmethylsilane
- Dimethoxymethylsilane
- Bis(dimethylamino)diphenylsilane
Comparison: Dimethylaminodiphenylmethylsilane is unique due to its dimethylamino group, which provides distinct reactivity and stability compared to other similar compounds. For example, phenyldimethylsilane lacks the dimethylamino group, making it less versatile in certain chemical reactions. Similarly, bis(dimethylamino)diphenylsilane has two dimethylamino groups, which can lead to different reactivity patterns and applications .
Eigenschaften
Molekularformel |
C15H17NSi |
|---|---|
Molekulargewicht |
239.39 g/mol |
InChI |
InChI=1S/C15H17NSi/c1-16(2)17-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3 |
InChI-Schlüssel |
UNABZXTYLUMNPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)[Si]C(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13834386.png)
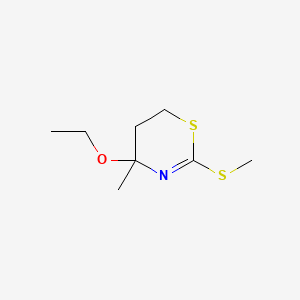
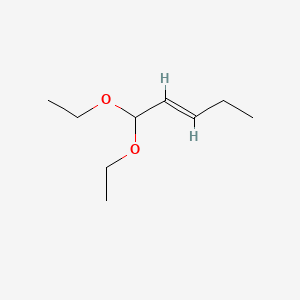



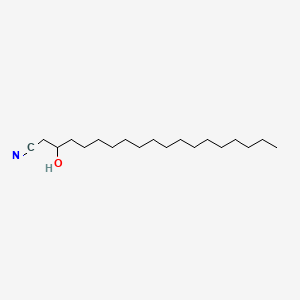
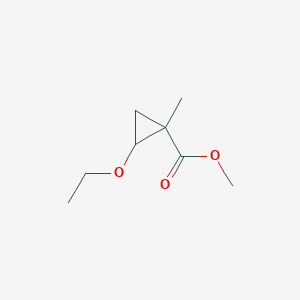
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13834424.png)
![7-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13834429.png)
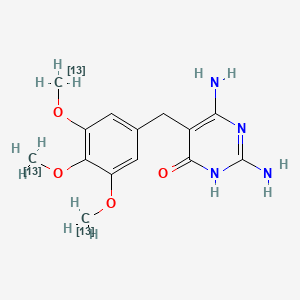
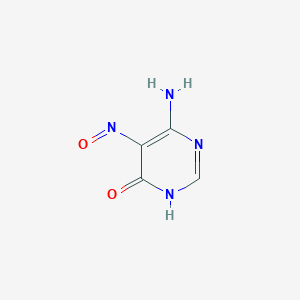
![2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-3-O-methoxymethyl-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester](/img/structure/B13834444.png)
![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)
